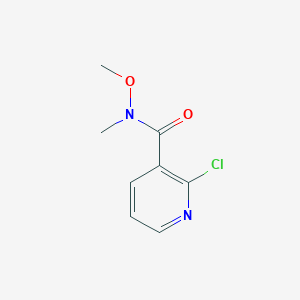

2-Chloro-N-methoxy-N-methylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZJITSOJPZKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(N=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437037 | |

| Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488149-34-4 | |

| Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N-methoxy-N-methylnicotinamide

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-N-methoxy-N-methylnicotinamide, a key chemical intermediate. This compound belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides. The unique stability and reactivity of the Weinreb amide functional group make it an invaluable tool in modern organic synthesis, particularly for the controlled formation of ketones and aldehydes from organometallic reagents.[1][2][3] This document details a reliable synthetic protocol, explains the mechanistic principles behind the methodology, and outlines a rigorous analytical workflow for structural confirmation and purity assessment.

Introduction: The Strategic Importance of Weinreb Amides

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational challenge. While powerful, organometallic reagents like Grignard or organolithium reagents often suffer from over-addition when reacting with traditional acylating agents such as esters or acid chlorides, leading to undesired tertiary alcohol byproducts. The Weinreb-Nahm amide was developed to circumvent this critical issue.[2]

The N-methoxy-N-methylamide functionality reacts with organometallic nucleophiles to form a stable, metal-chelated tetrahedral intermediate.[3][4] This intermediate resists further nucleophilic attack and does not collapse to the ketone until acidic workup, thus cleanly providing the desired product.[1][3] When this versatile functional group is incorporated into a nicotinamide scaffold—a privileged structure in medicinal chemistry known for its presence in numerous bioactive compounds—the resulting molecule, this compound, becomes a highly valuable building block for the synthesis of complex pharmaceutical targets.[5]

This guide offers an expert-level walkthrough of its preparation and validation, designed to be a self-validating system for researchers in the field.

Synthesis: From Carboxylic Acid to Weinreb Amide

The synthesis of this compound is fundamentally an amidation reaction. The core transformation involves forming an amide bond between the precursor, 2-chloronicotinic acid, and N,O-dimethylhydroxylamine. Due to the low reactivity of a free carboxylic acid, it must first be activated to facilitate the nucleophilic attack by the amine.

Synthetic Strategy Overview

The most robust and widely adopted strategy involves a two-step, one-pot procedure: the activation of the carboxylic acid to an acid chloride, followed by immediate reaction with N,O-dimethylhydroxylamine.

Caption: High-level workflow for the synthesis of the target Weinreb amide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step is included to address specific chemical challenges, ensuring a high-purity final product.

Materials:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Activation of 2-Chloronicotinic Acid

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (1.0 eq).

-

Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Causality Explanation: Thionyl chloride is a highly effective reagent for converting the carboxylic acid's hydroxyl group into a chlorosulfite leaving group, which then undergoes internal nucleophilic attack by chloride to form the highly electrophilic acyl chloride. An excess ensures the complete conversion of the starting material.

-

-

Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (in vacuo). This step is critical and should be performed in a well-ventilated fume hood. The crude 2-chloronicotinoyl chloride is a moisture-sensitive intermediate and is typically used immediately without further purification.

Step 2: Amidation with N,O-Dimethylhydroxylamine

-

Dissolve the crude 2-chloronicotinoyl chloride from the previous step in anhydrous DCM or THF.

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in the same anhydrous solvent.

-

Cool both mixtures to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 eq) to the amine suspension.

-

Causality Explanation: A full equivalent of base is required to neutralize the hydrochloride salt, liberating the free N,O-dimethylhydroxylamine nucleophile. A second equivalent is necessary to scavenge the HCl byproduct generated during the amidation reaction, driving the equilibrium towards the product.[3]

-

-

Transfer the activated amine solution dropwise to the cold acyl chloride solution via cannula or dropping funnel.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (to remove excess triethylamine).

-

Saturated NaHCO₃ (to remove any unreacted 2-chloronicotinic acid).

-

Brine (to reduce the solubility of organic material in the aqueous phase and aid layer separation).[6]

-

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Underlying Reaction Mechanism

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism.

Caption: The nucleophilic acyl substitution mechanism for Weinreb amide formation.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique confirms the presence and connectivity of protons. Expected signals for this compound include distinct resonances for the three aromatic protons on the pyridine ring (typically between 7.5-8.5 ppm), a singlet for the N-methoxy protons (~3.3-3.5 ppm), and a singlet for the N-methyl protons.[7]

-

¹³C NMR: This provides information about the carbon skeleton. A key signal is the amide carbonyl carbon, which resonates downfield (around 150-180 ppm).[8] Signals for the aromatic carbons and the two distinct methyl carbons will also be present.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The compound C₈H₉ClN₂O₂ has an exact mass of approximately 200.0353.[9] A crucial diagnostic feature is the isotopic pattern of the chlorine atom, which will produce two major peaks ([M]+ and [M+2]+) with a relative intensity ratio of roughly 3:1.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1640-1690 cm⁻¹.[8]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[10] A reverse-phase C18 column with a mobile phase gradient (e.g., acetonitrile/water) and UV detection (e.g., at 254 nm) is typically employed. The purity is calculated from the area percentage of the main product peak. A purity level of >95% is generally required for subsequent applications.[7]

Summary of Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | [9] |

| Molecular Weight | 200.62 g/mol | [9] |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in DCM, EtOAc, THF; Poorly soluble in water (0.24 g/L) | [9] |

| ¹H NMR (CDCl₃) | Aromatic H's (~7.5-8.5 ppm), N-OCH₃ (~3.5 ppm), N-CH₃ (~3.3 ppm) | Expected |

| ¹³C NMR (CDCl₃) | C=O (~165 ppm), Aromatic C's, N-OCH₃, N-CH₃ | Expected |

| IR (KBr/ATR) | C=O stretch: ~1660 cm⁻¹ | Expected |

| Storage | Refrigerated (2-8°C) or at -20°C, under inert atmosphere | [7][9] |

Conclusion

The synthesis of this compound via the acyl chloride method is a reliable and scalable process. The inherent stability and controlled reactivity of the Weinreb amide functional group make this compound a strategically important intermediate for drug discovery and development. By following the detailed protocol and employing the comprehensive characterization techniques outlined in this guide, researchers can confidently prepare and validate this key building block for advanced synthetic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. This compound | 488149-34-4 | Benchchem [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. 6-chloro-N-methoxy-N-methylnicotinamide | 149281-42-5 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-methoxy-N-methylnicotinamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to a thorough exploration of 2-Chloro-N-methoxy-N-methylnicotinamide, a compound of interest within the broader class of nicotinamide derivatives.

Core Molecular Attributes

The foundational information for this compound provides a crucial starting point for any scientific investigation. These identifiers are essential for accurate record-keeping, database searches, and regulatory submissions.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | [1] |

| CAS Number | 488149-34-4 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Canonical SMILES | CN(C(=O)C1=C(N=CC=C1)Cl)OC | [1] |

| InChI Key | KGZJITSOJPZKSG-UHFFFAOYSA-N | [1] |

Below is a two-dimensional representation of the molecular structure of this compound, generated to provide a clear visualization of its constituent atoms and their connectivity.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties: A Starting Point for Experimental Design

The following table summarizes the physicochemical properties of this compound that are primarily derived from computational models and supplier data. While these predictions are valuable for initial assessments, they must be confirmed through rigorous experimental validation.

| Property | Predicted/Reported Value | Significance in Drug Development |

| Physical Form | Solid | Impacts handling, formulation (e.g., solid dosage forms), and dissolution. |

| Solubility | Very slightly soluble (0.24 g/L at 25°C) | A critical factor for bioavailability. Poor aqueous solubility can be a major hurdle in drug development, affecting absorption.[1] |

| pKa | -1.51 ± 0.10 | The predicted highly acidic pKa suggests the pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the chlorine atom. This influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[1] |

| Storage | Refrigerated | Indicates potential for thermal degradation or instability at room temperature.[1] |

Synthetic Strategy: The Weinreb Amide Approach

The logical synthetic pathway would involve two key steps:

-

Activation of the Carboxylic Acid: 2-Chloronicotinic acid would first be converted to a more reactive acyl donor. A standard and effective method is the formation of the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amide Bond Formation: The resulting 2-chloronicotinoyl chloride would then be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed Synthesis of this compound.

Recommended Experimental Characterization: A Roadmap to Scientific Integrity

To establish a comprehensive and reliable physicochemical profile for this compound, a series of well-defined experiments are necessary. The following outlines a recommended course of action, grounded in standard pharmaceutical development practices.

Purity Determination: The Foundation of Accurate Measurement

Before any physicochemical properties are determined, the purity of the synthesized compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of any potential impurities. A typical mobile phase would consist of:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

-

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance of the pyridine ring, a wavelength of approximately 260 nm should be effective.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total peak area.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include those for the aromatic protons on the pyridine ring and the methyl and methoxy protons of the Weinreb amide.

-

¹³C NMR: Will confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): To determine the accurate molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O stretch of the amide and the C-Cl bond.

Determination of Key Physical Properties

-

Melting Point: A sharp melting point is a good indicator of purity. This should be determined using a calibrated melting point apparatus.

-

Solubility: Experimental determination of solubility in various media (e.g., water, phosphate-buffered saline at different pH values, organic solvents) is crucial. The shake-flask method is a common and reliable technique.

-

pKa Determination: Potentiometric titration or UV-spectrophotometric methods can be used to experimentally determine the pKa of the pyridine nitrogen.

The following diagram outlines the logical workflow for the comprehensive characterization of this compound.

Caption: Experimental Workflow for Physicochemical Characterization.

Concluding Remarks and Future Directions

This compound presents as a molecule with significant potential, warranting a thorough investigation of its physicochemical properties. This guide has consolidated the currently available information and, more importantly, has laid out a clear and scientifically rigorous path for its complete experimental characterization. For researchers and drug development professionals, the execution of these proposed studies is a critical next step. The resulting data will not only provide a comprehensive understanding of this specific molecule but will also contribute valuable knowledge to the broader field of medicinal chemistry, ultimately enabling more informed decisions in the pursuit of novel therapeutics.

References

Introduction: The Strategic Importance of 2-Chloro-N-methoxy-N-methylnicotinamide

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 2-Chloro-N-methoxy-N-methylnicotinamide

In the landscape of modern pharmaceutical and agrochemical synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. This compound, a specialized derivative of nicotinic acid, represents a key intermediate engineered for this purpose. Its chemical identity is defined by the presence of a Weinreb amide functional group, formally an N-methoxy-N-methylamide.

The Weinreb amide is not merely another amide; it is a sophisticated synthetic tool that allows for the conversion of a carboxylic acid derivative into a ketone or an aldehyde with high fidelity.[1][2] Unlike more reactive acylating agents that are prone to over-addition with organometallic reagents, the Weinreb amide forms a stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup. This controlled reactivity makes this compound a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel bioactive compounds.

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of this important building block. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive characterization. This approach is designed to equip researchers with the knowledge to confidently synthesize and identify this compound and similar structures in a laboratory setting.

Synthesis and Experimental Protocols

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid, 2-chloronicotinic acid. The procedure involves the formation of a more reactive acylating agent, typically an acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Experimental Protocol: Synthesis of this compound

-

Activation of 2-Chloronicotinic Acid:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinic acid (1.0 eq).

-

Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M).

-

Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

-

Expert Insight: The use of oxalyl chloride is advantageous as its byproducts are gaseous, simplifying purification. The DMF catalyst is essential for the formation of the reactive Vilsmeier reagent in situ.

-

-

Formation of the Weinreb Amide:

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.5 eq), dropwise.

-

Slowly add the solution of 2-chloronicotinoyl chloride from step 1 to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Trustworthiness: The use of excess base is critical to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the amidation reaction, driving the equilibrium towards the product.

-

-

Workup and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid or oil.

-

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis and Data Interpretation

The following sections detail the predicted spectral data for this compound. These predictions are based on the fundamental principles of each spectroscopic technique and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl groups of the Weinreb amide.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.55 | dd (J ≈ 4.8, 1.8 Hz) | 1H | H6 | The proton ortho to the pyridine nitrogen is deshielded and shows coupling to H5 and H4. |

| ~7.80 | dd (J ≈ 7.6, 1.8 Hz) | 1H | H4 | The proton ortho to the chloro group is deshielded and shows coupling to H5 and H6. |

| ~7.40 | dd (J ≈ 7.6, 4.8 Hz) | 1H | H5 | The proton meta to both the nitrogen and chloro group, showing coupling to H4 and H6. |

| ~3.75 | s | 3H | N-OCH₃ | The methoxy protons are typically found in this region, appearing as a sharp singlet. |

| ~3.35 | s | 3H | N-CH₃ | The N-methyl protons are also a sharp singlet, slightly upfield from the methoxy group. |

-

Solvent: CDCl₃

-

Reference: TMS (δ 0.00)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C=O | The carbonyl carbon of the Weinreb amide is expected in this region. |

| ~152.0 | C2 | The carbon bearing the chlorine atom is significantly deshielded. |

| ~149.5 | C6 | The carbon ortho to the pyridine nitrogen is deshielded. |

| ~138.0 | C4 | Aromatic CH carbon. |

| ~127.0 | C3 | The carbon attached to the amide group. |

| ~123.0 | C5 | Aromatic CH carbon. |

| ~61.5 | N-OCH₃ | The methoxy carbon is characteristic of Weinreb amides. |

| ~34.0 | N-CH₃ | The N-methyl carbon, often broader due to restricted rotation. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1670 | Strong | C=O Stretch | This is a characteristic strong absorption for a tertiary amide (Weinreb amide). |

| ~1580, 1450 | Medium | C=C, C=N Stretch | Aromatic ring vibrations of the pyridine moiety. |

| ~1180 | Medium | C-N Stretch | Stretching vibration of the amide C-N bond. |

| ~1020 | Medium | N-O Stretch | Characteristic stretch for the N-methoxy group. |

| ~780 | Strong | C-Cl Stretch | Absorption for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z Value | Interpretation | Rationale |

| 200/202 | [M]⁺, Molecular Ion | The presence of a ~3:1 ratio for the M and M+2 peaks is the characteristic isotopic signature of one chlorine atom. |

| 172/174 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for aromatic carbonyls. |

| 141 | [M - N(OCH₃)CH₃]⁺ | Cleavage of the amide bond to form the 2-chloronicotinoyl cation. |

| 111/113 | [C₅H₃NCl]⁺ | Further fragmentation of the pyridine ring. |

| 59 | [N(OCH₃)CH₃]⁺ | The fragment corresponding to the N,O-dimethylhydroxylamine portion. |

Predicted Mass Spectrum Fragmentation

References

CAS number of 2-Chloro-N-methoxy-N-methylnicotinamide

An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylnicotinamide (CAS: 488149-34-4)

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure uniquely combines a reactive 2-chloropyridine ring with a Weinreb amide moiety, establishing it as a versatile synthetic intermediate. This guide provides an in-depth analysis of its chemical properties, the mechanistic principles behind its utility, detailed synthetic protocols, and its applications in the broader context of drug discovery and medicinal chemistry. By leveraging the stability and controlled reactivity of the Weinreb amide and the potential for diversification at the 2-position of the pyridine ring, researchers can access a wide array of complex molecular architectures.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS Number: 488149-34-4) is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis.[1][2][3] Its utility stems from the strategic placement of two key functional groups: an N-methoxy-N-methylamide (commonly known as a Weinreb amide) and a chlorine atom on the pyridine core. This combination provides a powerful platform for constructing complex molecules, including novel pharmaceutical candidates and agrochemicals.[2][4][5]

The introduction of a halogen atom, such as chlorine, onto the nicotinamide scaffold significantly alters the molecule's electronic properties, influencing its reactivity and potential interactions with biological targets.[2] When paired with the Weinreb amide, a functional group renowned for its role in the controlled synthesis of ketones and aldehydes, the result is a highly adaptable chemical intermediate.[2][6]

Chemical Identity and Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 488149-34-4 | [1][3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Solid | [7][8] |

| Solubility | Very slightly soluble (0.24 g/L at 25°C) | [1] |

| Storage | Refrigerated | [1] |

| Synonyms | This compound | [1] |

The Weinreb Amide: A Cornerstone of Modern Ketone Synthesis

The N-methoxy-N-methylamide functional group is a cornerstone of modern organic synthesis, primarily due to its ability to act as a stable and effective acylating agent.[2] First reported by Steven M. Weinreb and Steven Nahm in 1981, this functionality was developed to overcome a persistent challenge in organic chemistry: the over-addition of organometallic reagents to carboxylic acid derivatives during ketone synthesis.[2][6]

Mechanistic Insight: Preventing Over-addition

The direct conversion of carboxylic acid derivatives like acid chlorides or esters to ketones using potent nucleophiles such as organolithium or Grignard reagents is often plagued by low yields.[6] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Weinreb amide elegantly solves this problem. When an organometallic reagent adds to the Weinreb amide, it does not immediately collapse to a ketone. Instead, it forms a stable, five-membered cyclic tetrahedral intermediate, chelated by the N-methoxy group.[6] This intermediate is stable under the reaction conditions and does not react further with excess organometallic reagent. Upon aqueous workup, the chelated intermediate hydrolyzes to cleanly afford the desired ketone (or aldehyde, if a hydride reagent is used).[6][9] This controlled reactivity is the primary reason for the widespread adoption of Weinreb amides in complex molecule synthesis.[9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 488149-34-4 | Benchchem [benchchem.com]

- 3. This compound CAS#: 488149-34-4 [m.chemicalbook.com]

- 4. 6-chloro-N-methoxy-N-methylnicotinamide | 149281-42-5 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. 2-氯-N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 67442-07-3 2-Chloro-N-methoxy-N-methylacetamide AKSci J91697 [aksci.com]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

molecular weight of 2-Chloro-N-methoxy-N-methylnicotinamide

An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylnicotinamide: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. We delve into the significance of its chemical structure, particularly the Weinreb amide functionality, which imparts unique reactivity crucial for controlled ketone synthesis. This guide furnishes a validated, step-by-step protocol for its synthesis via the Weinreb amidation process, discusses methods for its analytical characterization, and explores its applications in drug discovery. The content is structured to provide not only technical data but also field-proven insights into the causality behind its synthetic utility, ensuring a robust and self-validating framework for researchers.

Compound Identification and Core Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a chloro group at the 2-position and an N-methoxy-N-methylamide (Weinreb amide) at the 3-position makes it a versatile building block in the synthesis of complex molecules.[1] Its unique structure allows for selective transformations, particularly in the formation of carbon-carbon bonds.[2]

The accurate determination of its molecular weight is foundational for all stoichiometric calculations in synthesis and for definitive analytical characterization. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 488149-34-4 | [3][4] |

| Molecular Formula | C₈H₉ClN₂O₂ | [3] |

| Molecular Weight | 200.62 g/mol | [4] |

| Monoisotopic Mass | 200.0352552 Da | [3] |

| Melting Point | 85-87 °C | [4] |

| Boiling Point | 365.1 ± 27.0 °C (Predicted) | [4] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Very slightly soluble (0.24 g/L at 25 °C) | [3] |

| Storage | Refrigerated | [3] |

The Significance of the Weinreb Amide Functionality

The N-methoxy-N-methylamide group, commonly known as the "Weinreb amide," is a cornerstone of modern organic synthesis.[2][5] Its primary significance lies in its controlled reaction with potent organometallic reagents (e.g., Grignard or organolithium reagents).[2][6]

Causality of Controlled Reactivity: Unlike other acylating agents like esters or acid chlorides, which often undergo over-addition with organometallics to yield tertiary alcohols, the Weinreb amide stops the reaction cleanly at the ketone stage.[5] This selectivity is attributed to the formation of a highly stable, metal-chelated tetrahedral intermediate.[2] This intermediate is stable enough to prevent collapse and subsequent reaction with a second equivalent of the organometallic reagent until an acidic workup is performed.[2] This unique stability makes the Weinreb amide an invaluable tool for the high-yield synthesis of ketones and aldehydes (via reduction), which are crucial intermediates for more complex molecules and active pharmaceutical ingredients (APIs).[2][5]

Caption: Mechanism of Weinreb Ketone Synthesis.

Synthesis and Methodologies

The synthesis of this compound typically involves the conversion of a carboxylic acid derivative, such as an acid chloride, into the corresponding Weinreb amide.[2][5] This is a widely practiced and reliable method in organic synthesis.[2]

Experimental Protocol: Weinreb Amidation of 2-Chloronicotinoyl Chloride

This protocol describes the synthesis starting from the corresponding acid chloride. The causality for this choice is the high reactivity of the acid chloride, which facilitates a clean and efficient reaction with N,O-dimethylhydroxylamine.

Materials:

-

2-Chloronicotinoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or other suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add pyridine (approximately 2.2 equivalents) to the mixture with stirring. The base neutralizes the HCl salt, liberating the free amine required for the reaction.

-

Acyl Chloride Addition: Dissolve 2-chloronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution from Step 2. Maintaining a low temperature is critical to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize any excess acid and pyridine hydrochloride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Synthesis and Validation Workflow.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is imperative to confirm the identity, purity, and molecular weight of the target compound.

-

Mass Spectrometry (MS): This is the most direct technique for determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₉ClN₂O₂. The expected monoisotopic mass is approximately 200.0353 Da.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra will show characteristic peaks for the aromatic protons on the pyridine ring and the distinct signals for the N-methoxy and N-methyl groups, confirming the connectivity.

-

Melting Point Analysis: A sharp melting point within the expected range (85-87 °C) is a strong indicator of high purity.[4]

Applications in Research and Development

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous coenzymes and therapeutic agents.[2] Derivatives of nicotinamide are explored for a wide range of biological activities.[7][8]

-

Pharmaceutical Intermediates: this compound serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1][9][10] The chloro and Weinreb amide groups serve as versatile chemical handles for introducing further diversity through cross-coupling reactions and nucleophilic additions, respectively.[9]

-

Drug Discovery: The ability to easily convert the Weinreb amide into a ketone allows for the construction of compound libraries targeting various biological pathways, including kinase inhibition.[9] The chloro and methoxy groups themselves can play significant roles in modulating a molecule's pharmacokinetic properties and binding interactions.[11]

-

Agrochemical Research: Halogenated nicotinamide derivatives have also found applications in the development of agrochemicals, such as herbicides and fungicides.[1][2]

References

- 1. 6-chloro-N-methoxy-N-methylnicotinamide | 149281-42-5 | Benchchem [benchchem.com]

- 2. This compound | 488149-34-4 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 488149-34-4 [m.chemicalbook.com]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 2-chloro-N-(4-methoxybenzyl)nicotinamide [myskinrecipes.com]

- 10. chemimpex.com [chemimpex.com]

- 11. drughunter.com [drughunter.com]

Stability and Storage of 2-Chloro-N-methoxy-N-methylnicotinamide: A Guide to Ensuring Chemical Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Chloro-N-methoxy-N-methylnicotinamide is a specialized chemical intermediate, valued in organic synthesis for its dual functionality: a reactive 2-chloropyridine ring and a Weinreb amide group. The Weinreb amide (N-methoxy-N-methylamide) functionality is particularly significant as it allows for the controlled formation of ketones from organometallic reagents without the common issue of over-addition to form tertiary alcohols[1]. This property makes it a valuable building block in the synthesis of complex pharmaceutical compounds. However, the very features that make this molecule synthetically useful also present potential stability challenges. Understanding and controlling these liabilities through proper storage and handling is paramount to ensuring the reliability of experimental outcomes, the purity of subsequent synthetic products, and the overall integrity of research and drug development programs.

This guide provides a comprehensive analysis of the stability profile of this compound. It moves beyond simple storage recommendations to explain the underlying chemical principles that govern its stability. We will explore the potential degradation pathways based on the chemical nature of its constituent functional groups—the 2-chloropyridine moiety and the Weinreb amide. Furthermore, this document outlines a detailed, field-proven protocol for conducting a comprehensive forced degradation study, enabling researchers to validate storage conditions and develop robust, stability-indicating analytical methods.

Recommended Storage Conditions: A First Line of Defense

Commercial suppliers of this compound provide general storage guidance based on their internal stability assessments. While these recommendations are a crucial starting point, long-term storage or use in multi-step syntheses may require more stringent conditions. The data from various suppliers consistently points towards refrigerated and controlled environments.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Refrigerated (2-8 °C) | To slow down potential hydrolytic and thermal degradation pathways. | [2][3] |

| Frozen (-20 °C) for Long-Term | Recommended for analogous compounds to significantly minimize degradation over extended periods. | [4] | |

| Atmosphere | Store in a tightly sealed container. | To prevent exposure to atmospheric moisture, which can initiate hydrolysis. | [4] |

| Consider storage under an inert gas (e.g., Argon, Nitrogen). | To protect against oxidative degradation and moisture. | ||

| Light | Protect from light. | The 2-chloropyridine ring system is susceptible to photodegradation. | [2][5] |

| Environment | Store in a dry, well-ventilated place. | To minimize contact with ambient humidity and reactive atmospheric components. |

The Chemical Stability Profile: Understanding Potential Degradation Pathways

The stability of this compound is dictated by the chemical liabilities of its two primary functional domains: the Weinreb amide and the 2-chloropyridine ring. A proactive understanding of these potential failure modes is essential for predicting and preventing degradation.

The Weinreb Amide Moiety: A Target for Hydrolysis

The N-methoxy-N-methylamide group is celebrated for its stability against strong nucleophiles like Grignard and organolithium reagents, a property attributed to the formation of a stable chelated tetrahedral intermediate[6]. However, this stability is not absolute. The amide bond is inherently susceptible to hydrolysis, which would cleave the molecule to form 2-chloronicotinic acid and N,O-dimethylhydroxylamine.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Strong bases can deprotonate water, generating a more potent hydroxide nucleophile that can directly attack the carbonyl carbon.

-

Causality: While robust in many synthetic contexts, exposure to acidic or basic aqueous conditions during workups, chromatography, or improper storage (e.g., in the presence of acidic or basic impurities) can lead to the degradation of the Weinreb amide. There are documented methods for the intentional hydrolysis of Weinreb amides to their corresponding carboxylic acids, underscoring this liability[7].

The 2-Chloropyridine Ring: A Locus of Reactivity

The pyridine ring, substituted with an electron-withdrawing chlorine atom at the 2-position, presents several potential degradation routes.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. Water, acting as a nucleophile (particularly at non-neutral pH or elevated temperatures), can displace the chloride to form 2-hydroxy-N-methoxy-N-methylnicotinamide. This is a common degradation pathway for many 2-halopyridine derivatives[8].

-

Photodegradation: Aromatic systems, especially halogenated ones, are often light-sensitive. Studies on 2-chloropyridine have shown that it undergoes photodegradation in aqueous solutions when exposed to UV light, leading to a complex mixture of intermediate products[2][5]. This underscores the critical need to protect the compound from light.

-

N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide. While this may require specific oxidizing conditions, it is a known transformation for pyridines[4][8].

Caption: Potential degradation pathways of this compound.

A Self-Validating System: Protocol for a Comprehensive Forced Degradation Study

To definitively establish the stability profile of this compound and develop a truly stability-indicating analytical method, a forced degradation (or stress testing) study is required. This is a standard practice in pharmaceutical development and provides invaluable insights into the molecule's intrinsic stability[1][9][10]. The goal is to induce partial degradation (typically 5-20%) to generate and identify potential degradation products without destroying the molecule entirely[11].

Experimental Protocol

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradants.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC-UV/PDA system (or HPLC-MS for peak identification)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or ACN/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60 °C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 1, 4, 8, and 12 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Keep at 60 °C. Withdraw samples at 2, 6, 12, and 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 6, 12, and 24 hours.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial in an oven at 80 °C. Withdraw samples at 1, 3, and 7 days. Dissolve in the stock solution solvent for analysis.

-

Thermal Degradation (Solution): Keep an aliquot of the stock solution at 60 °C, protected from light. Withdraw samples at 1, 3, and 7 days.

-

Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Section 5.0).

Caption: Experimental workflow for the forced degradation study.

Proposed Stability-Indicating Analytical Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of purity and stability. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV-Vis Photodiode Array (PDA) detection is the standard approach.

| Parameter | Suggested Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier with good UV transparency. |

| Gradient | 10% to 90% B over 20 minutes | A broad gradient is a good starting point to elute both polar degradants and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | PDA at 254 nm and 270 nm | The pyridine ring should have strong absorbance in this region. PDA allows for peak purity analysis. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity. |

Method Validation: The specificity of this method must be confirmed by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak of this compound.

Conclusion

While this compound is a robust synthetic intermediate, its chemical structure contains inherent liabilities. The Weinreb amide is susceptible to hydrolysis under acidic or basic conditions, and the 2-chloropyridine ring is prone to nucleophilic substitution, photodegradation, and N-oxidation. Adherence to recommended storage conditions—refrigeration, protection from light, and exclusion of moisture—is the essential first step in preserving its integrity. For applications requiring the highest assurance of purity and stability, the implementation of a systematic forced degradation study, as outlined in this guide, is the authoritative approach. This provides not only a deeper understanding of the molecule's behavior but also the foundation for developing validated, stability-indicating analytical methods, thereby ensuring the trustworthiness and reproducibility of scientific results.

References

- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 2. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]

- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biomedres.us [biomedres.us]

solubility of 2-Chloro-N-methoxy-N-methylnicotinamide in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-N-methoxy-N-methylnicotinamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

The journey of a novel chemical entity from synthesis to application is paved with critical physicochemical characterizations. Among these, solubility stands as a cornerstone parameter, profoundly influencing reaction kinetics, purification strategies, and, in the pharmaceutical realm, bioavailability and formulation development. This guide focuses on this compound, a compound of interest in contemporary chemical synthesis. While specific solubility data for this molecule is not extensively published, this document serves as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals, providing the theoretical underpinnings and practical, field-tested protocols to determine its solubility profile in a range of relevant organic solvents. By following the principles and procedures outlined herein, research teams can generate reliable and reproducible solubility data, forming a robust foundation for subsequent development and application.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute, such as this compound, in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step energetic cycle, a principle well-established in physical chemistry.

-

Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvent Cavity Formation: Energy is expended to create a void within the solvent to accommodate the solute molecule.

-

Solvation Energy Release: Energy is released as the solute molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of the solution dictates whether the process is endothermic or exothermic. However, solubility is ultimately governed by the Gibbs free energy change, which also incorporates the change in entropy. A negative Gibbs free energy change indicates a spontaneous dissolution process. The adage "like dissolves like" is a practical simplification of these complex thermodynamic considerations, suggesting that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

Molecular Structure and Polarity Considerations

The structure of this compound, with its pyridine ring, chloro-substituent, and a Weinreb amide moiety, presents a molecule of moderate polarity. The presence of nitrogen and oxygen atoms allows for potential hydrogen bond acceptance, while the absence of acidic protons makes it a non-protic molecule. These features are critical in predicting its interaction with various organic solvents.

Experimental Design for Solubility Determination

A systematic approach to solubility screening involves selecting a diverse set of organic solvents that span a range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's solubility profile.

Selection of Organic Solvents

The following table outlines a recommended panel of organic solvents for the solubility screening of this compound. The solvents are chosen to represent a variety of chemical classes and polarities relevant to organic synthesis and pharmaceutical processing.

| Solvent | Chemical Class | Polarity Index | Rationale for Inclusion |

| Heptane | Alkane | 0.1 | Represents non-polar, aliphatic environments. |

| Toluene | Aromatic Hydrocarbon | 2.4 | Represents non-polar, aromatic environments. |

| Dichloromethane | Halogenated Alkane | 3.1 | A common, moderately polar aprotic solvent. |

| Diethyl Ether | Ether | 2.8 | A non-polar, aprotic solvent with a lone pair for H-bonding. |

| Ethyl Acetate | Ester | 4.4 | A moderately polar, aprotic solvent. |

| Acetone | Ketone | 5.1 | A polar, aprotic solvent. |

| Acetonitrile | Nitrile | 5.8 | A polar, aprotic solvent common in chromatography. |

| Isopropanol | Alcohol | 3.9 | A polar, protic solvent capable of hydrogen bonding. |

| Ethanol | Alcohol | 4.3 | A polar, protic solvent widely used in pharmaceuticals. |

| Methanol | Alcohol | 5.1 | The most polar of the common alcohol solvents. |

| Dimethyl Sulfoxide | Sulfoxide | 7.2 | A highly polar, aprotic solvent. |

| N,N-Dimethylformamide | Amide | 6.4 | A highly polar, aprotic solvent. |

Experimental Workflow Overview

The determination of solubility will be conducted using the equilibrium shake-flask method. This widely accepted technique involves agitating an excess of the solute in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

literature review of 2-Chloro-N-methoxy-N-methylnicotinamide synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide: A Weinreb Amide Approach

Introduction

This compound is a pivotal chemical intermediate whose value is anchored in its unique functional group: the Weinreb amide. As a derivative of nicotinamide (a form of vitamin B3), this scaffold is a privileged structure in the field of medicinal chemistry.[1] The presence of the N-methoxy-N-methylamide, or Weinreb amide, functionality transforms this simple heterocyclic compound into a versatile and highly controllable building block for complex molecular synthesis.[1]

The primary utility of this compound lies in its application as a precursor in the development of pharmaceuticals, particularly kinase inhibitors for cancer therapy and agents targeting inflammatory and neurodegenerative diseases.[2][3] Its structure allows for precise, predictable reactions, most notably the Weinreb ketone synthesis, which circumvents common challenges in organic synthesis such as over-addition by organometallic reagents.[4][5]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of this compound. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed experimental protocols, and explain the mechanistic principles that ensure a reliable and efficient outcome.

The Strategic Importance of the Weinreb Amide

Before detailing the specific synthesis, it is crucial to understand why the Weinreb amide functionality is so advantageous. In traditional organic synthesis, reacting a simple acyl derivative like an ester or an acyl chloride with a potent nucleophile (e.g., a Grignard or organolithium reagent) is often problematic. The ketone product formed after the first addition is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[5][6] This over-addition occurs even when stoichiometrically controlling the reagents.

The Weinreb amide, discovered by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this issue.[6] The N-methoxy-N-methylamide group reacts with an organometallic reagent to form a tetrahedral intermediate. This intermediate is uniquely stabilized by chelation between the oxygen of the methoxy group and the metal cation (e.g., Mg²⁺ or Li⁺).[4][5] This stable five-membered ring intermediate prevents the premature collapse of the tetrahedral structure and subsequent over-addition.[4] The desired ketone or aldehyde is only liberated upon aqueous workup. This remarkable stability and controlled reactivity make the Weinreb amide an indispensable tool in modern synthesis.[4][7]

References

- 1. This compound | 488149-34-4 | Benchchem [benchchem.com]

- 2. 2-chloro-N-(4-methoxybenzyl)nicotinamide [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Weinreb Ketone Synthesis [organic-chemistry.org]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

The Strategic Synthesis and Utility of 2-Chloro-N-methoxy-N-methylnicotinamide: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-N-methoxy-N-methylnicotinamide, a pivotal Weinreb amide intermediate in modern medicinal chemistry. Delving into its historical context, this document details the scientific rationale behind its molecular design and outlines a comprehensive, field-proven protocol for its synthesis from readily available precursors. The guide further elucidates the compound's critical role as a versatile building block, particularly in the development of targeted therapeutics such as kinase inhibitors. Through a combination of detailed experimental procedures, mechanistic insights, and data-driven analysis, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex pharmaceutical agents.

Introduction: The Emergence of a Specialized Weinreb Amide

The nicotinamide scaffold, a derivative of vitamin B3, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic functionalization of this pyridine ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (CAS No. 488149-34-4) has emerged as a particularly valuable derivative, combining the reactivity of a chlorinated pyridine with the controlled electrophilicity of a Weinreb amide.

The introduction of a chlorine atom at the 2-position of the nicotinamide ring serves a dual purpose. It electronically modifies the pyridine ring, influencing its reactivity, and provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. This allows for the introduction of a wide array of functional groups, making it an attractive intermediate for creating libraries of compounds for drug discovery.[1]

The defining feature of this molecule, however, is the N-methoxy-N-methylamide, or Weinreb amide, functionality. First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group revolutionized ketone synthesis from carboxylic acid derivatives. Its significance lies in its ability to react with potent organometallic reagents (like Grignard or organolithium reagents) in a controlled manner to produce ketones, effectively preventing the common problem of over-addition that leads to the formation of tertiary alcohols.[1][2] This controlled reactivity is attributed to the formation of a stable, metal-chelated tetrahedral intermediate.[1]

This guide will provide a comprehensive overview of the discovery, synthesis, and applications of this compound, underscoring its importance in the contemporary drug discovery landscape.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 488149-34-4 | [3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [3] |

| Molecular Weight | 200.62 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Solubility | Very slightly soluble in water (0.24 g/L at 25 °C) | [3] |

| Storage Temperature | Refrigerated | [3] |

Historical Context and Discovery

While the seminal work of Weinreb and Nahm in 1981 laid the foundational chemistry for N-methoxy-N-methylamides, the specific first synthesis of this compound is not prominently documented in a single discovery paper.[1][2] Its emergence is more of an evolutionary step, driven by the increasing demand for functionalized heterocyclic intermediates in pharmaceutical research and development.

The synthesis of its precursors, however, has a more established history. The preparation of 2-chloronicotinic acid from nicotinic acid has been a subject of study for decades, with various methods developed to achieve this transformation efficiently.[4] The subsequent conversion of 2-chloronicotinic acid to its corresponding acid chloride, 2-chloronicotinoyl chloride, is a standard procedure in organic synthesis.

The "discovery" of this compound can be seen as the logical and strategic convergence of these established synthetic pathways to create a highly useful and versatile building block for medicinal chemists. Its value was recognized in its potential to facilitate the synthesis of complex molecules, particularly in the burgeoning field of kinase inhibitors for cancer therapy.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with commercially available nicotinic acid. The following protocols are based on established and optimized chemical transformations.

Step 1: Synthesis of 2-Chloronicotinic Acid

The initial step involves the chlorination of nicotinic acid. A common and effective method is the oxidation of nicotinic acid to its N-oxide, followed by chlorination.

Reaction Scheme:

Figure 1: Synthesis of 2-Chloronicotinic Acid

Experimental Protocol:

-

N-Oxidation: To a solution of nicotinic acid in a suitable solvent (e.g., acetic acid), add hydrogen peroxide (H₂O₂) portion-wise at a controlled temperature. The reaction is typically heated to drive the oxidation to completion.

-

Chlorination: The resulting nicotinic acid N-oxide is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst, to yield 2-chloronicotinic acid.

-

Work-up and Purification: The reaction mixture is carefully quenched with water or ice, leading to the precipitation of 2-chloronicotinic acid. The solid product is then collected by filtration, washed, and dried.

Step 2: Synthesis of 2-Chloronicotinoyl Chloride

The carboxylic acid group of 2-chloronicotinic acid is then converted to an acid chloride, which is a more reactive acylating agent.

Reaction Scheme:

Figure 2: Synthesis of 2-Chloronicotinoyl Chloride

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-chloronicotinic acid in an inert solvent such as toluene.

-

Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

-

Reaction Monitoring and Completion: The reaction mixture is typically heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2-chloronicotinoyl chloride, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the formation of the Weinreb amide by reacting 2-chloronicotinoyl chloride with N,O-dimethylhydroxylamine.

Reaction Scheme:

Figure 3: Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: A solution of N,O-dimethylhydroxylamine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a reaction flask and cooled in an ice bath.

-

Base Addition: A base, such as triethylamine or pyridine, is added to neutralize the hydrochloride salt and liberate the free N,O-dimethylhydroxylamine.

-

Acylation: A solution of 2-chloronicotinoyl chloride in the same solvent is added dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of complex pharmaceutical compounds. Its utility is particularly pronounced in the development of:

-

Kinase Inhibitors: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature substituted heterocyclic scaffolds. This compound serves as an excellent starting point for the synthesis of such molecules. The Weinreb amide functionality allows for the controlled introduction of various side chains via reaction with organometallic reagents, while the chloro-substituent enables further elaboration of the pyridine ring through cross-coupling reactions.

-

Neurological Disorder Therapeutics: The nicotinamide core is also prevalent in compounds targeting the central nervous system. The versatility of this intermediate allows for the systematic modification of the nicotinamide structure to optimize properties such as blood-brain barrier penetration and target engagement.

-

Agrochemicals: The halogenated nicotinamide scaffold has also found applications in the agrochemical industry, for instance, in the development of novel herbicides and insecticides.

Workflow: From Intermediate to a Hypothetical Kinase Inhibitor

Figure 4: Synthetic workflow utilizing the title compound

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. By combining the well-established reactivity of a chlorinated pyridine with the controlled and predictable nature of a Weinreb amide, chemists have at their disposal a robust and versatile intermediate. Its pivotal role in the synthesis of high-value compounds, particularly in the pharmaceutical industry, underscores its importance. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering both the theoretical underpinnings and practical protocols necessary for its successful utilization in the laboratory. As the quest for novel and more effective therapeutics continues, the demand for such well-designed synthetic building blocks will undoubtedly grow, ensuring that this compound remains a relevant and valuable tool for the foreseeable future.

References

- 1. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 2. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

Methodological & Application

The Strategic Application of 2-Chloro-N-methoxy-N-methylnicotinamide in the Synthesis of Kinase Inhibitors: A Technical Guide

Introduction: The Versatility of a Halogenated Weinreb Amide in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, kinase inhibitors represent a cornerstone of targeted therapy. The synthesis of these often complex molecules demands robust and versatile chemical tools. Among these, 2-Chloro-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, has emerged as a strategic building block for the construction of diverse kinase inhibitor scaffolds.

This technical guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and protocols for its synthesis and its subsequent elaboration into key structural motifs found in numerous kinase inhibitors. The inherent functionalities of this reagent—a stable yet reactive Weinreb amide and a strategically positioned chloro-substituent on a pyridine ring—offer a powerful combination for medicinal chemists. The Weinreb amide facilitates controlled carbon-carbon bond formation with organometallic reagents, while the 2-chloro position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[1]

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and strategic considerations for incorporating this valuable reagent into kinase inhibitor synthesis programs.

Core Principles: Why this compound is a Powerful Tool

The efficacy of this compound in kinase inhibitor synthesis stems from two key features:

-

The Weinreb Amide Moiety: The N-methoxy-N-methylamide, or Weinreb amide, is a privileged functional group for the synthesis of ketones.[2] Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[3][4] This intermediate resists the common problem of over-addition, cleanly affording the desired ketone upon aqueous workup. This controlled reactivity is paramount when dealing with complex, multi-functionalized molecules typical of kinase inhibitor scaffolds.

-

The 2-Chloropyridine Scaffold: The 2-chloropyridine motif is a common feature in a multitude of kinase inhibitors. The chlorine atom at the 2-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[5][6][7][8] This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino substituents, which are often crucial for achieving potent and selective kinase inhibition by interacting with key residues in the ATP-binding pocket of the target kinase.

The combination of these two features in a single molecule provides a convergent and efficient approach to building complex kinase inhibitors.

Synthesis of this compound

The starting point for the application of this versatile reagent is its own efficient synthesis. A common and reliable method involves the conversion of the commercially available 2-chloronicotinic acid into the corresponding Weinreb amide.

Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid

This two-step, one-pot procedure first activates the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Workflow for the Synthesis of this compound

Caption: Synthesis of the Weinreb amide from 2-chloronicotinic acid.

Materials and Reagents:

| Reagent | Molar Eq. | Purity | Supplier Example |

| 2-Chloronicotinic Acid | 1.0 | ≥98% | Sigma-Aldrich |

| Oxalyl Chloride or Thionyl Chloride | 1.2 | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | catalytic | anhydrous | Sigma-Aldrich |

| N,O-Dimethylhydroxylamine hydrochloride | 1.1 | ≥98% | Sigma-Aldrich |